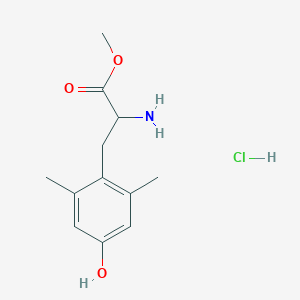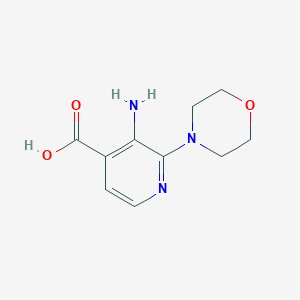
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylbenzaldehyde and an amino acid derivative.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate compound is then reduced to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The dimethylphenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as halogens and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its binding to target molecules, while the dimethylphenyl group contributes to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups, which may affect its reactivity and stability.
Methyl (2S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties.
Uniqueness
Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and dimethyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H18ClNO3 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3;/h4-5,11,14H,6,13H2,1-3H3;1H |
InChI-Schlüssel |
KJIXJNWQADIOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)

![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)
![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)

